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molecular formula C12H26O3 B094524 1-(2,2-Diethoxyethoxy)hexane CAS No. 18266-50-7

1-(2,2-Diethoxyethoxy)hexane

Cat. No. B094524
M. Wt: 218.33 g/mol
InChI Key: JZUZJJCWIKMTAO-UHFFFAOYSA-N
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Patent
US05972241

Procedure details

2--Hexyloxyacetaldehyde diethylacetal was prepared as follows: Hexanol (200 g, 1.96 mol) and toluene (600 ml) were added to a 3 liter flask fitted with a mechanical stirrer and a reflux condenser. Sodium hydride (51.6 g, 2.15 mol) was added slowly to the resulting mixture, and then bromoacetaldehyde diethylacetal (385.7 g, 1.96 mol) was added dropwise. The mixture was heated to reflux temperature and maintained at that temperature for 6 hours. The mixture was then cooled to ambient temperature and was filtered to remove the resulting solids. Toluene was removed from the filtrate under reduced pressure, and the resulting product was distilled (85-88° C.) to give 189.4 g of 2-hexyloxyacetaldehyde diethylacetal.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
385.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[H-].[Na+].[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14]Br)[CH3:11]>C1(C)C=CC=CC=1>[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
51.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
385.7 g
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2--Hexyloxyacetaldehyde diethylacetal was prepared
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove the resulting solids
CUSTOM
Type
CUSTOM
Details
Toluene was removed from the filtrate under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting product was distilled (85-88° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COCCCCCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 189.4 g
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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